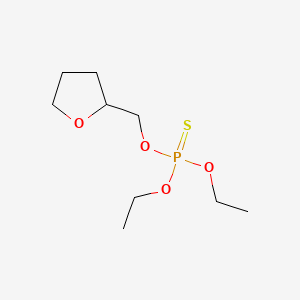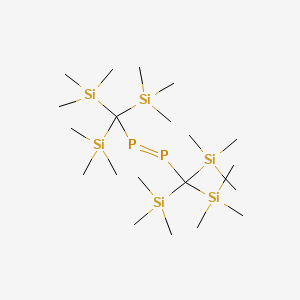
Dichlorofluorophosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorofluorophosphine is a chemical compound with the molecular formula Cl₂FP. It is an organophosphorus compound that contains phosphorus, chlorine, and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless gas at room temperature and has a pungent odor.
Méthodes De Préparation
Dichlorofluorophosphine can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride (PCl₃) with hydrogen fluoride (HF). The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:
PCl3+HF→Cl2FP+HCl
Industrial production methods often involve the use of specialized equipment to handle the reactive nature of the chemicals involved. The process requires careful control of temperature and pressure to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Dichlorofluorophosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorus oxychloride (POCl₃) and other phosphorus oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like oxygen or chlorine, and reducing agents like hydrogen or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dichlorofluorophosphine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which dichlorofluorophosphine exerts its effects involves its reactivity with various chemical groups. It can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include various organic and inorganic compounds, and it can participate in a wide range of chemical transformations.
Comparaison Avec Des Composés Similaires
Dichlorofluorophosphine can be compared with other similar compounds such as phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅). While all these compounds contain phosphorus and chlorine, this compound is unique due to the presence of a fluorine atom. This fluorine atom imparts different reactivity and properties compared to its purely chlorinated counterparts.
Similar compounds include:
- Phosphorus trichloride (PCl₃)
- Phosphorus pentachloride (PCl₅)
- Phosphorus oxychloride (POCl₃)
Each of these compounds has its own unique set of properties and applications, making this compound a valuable addition to the family of organophosphorus compounds.
Propriétés
Numéro CAS |
15597-63-4 |
|---|---|
Formule moléculaire |
Cl2FP |
Poids moléculaire |
120.88 g/mol |
Nom IUPAC |
dichloro(fluoro)phosphane |
InChI |
InChI=1S/Cl2FP/c1-4(2)3 |
Clé InChI |
HEHHDHIDWXZMFB-UHFFFAOYSA-N |
SMILES canonique |
FP(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-ethoxypropyl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B14158927.png)

![2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158939.png)
![4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B14158945.png)
![N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide](/img/structure/B14158950.png)
![N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14158956.png)

![(2Z)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14158963.png)
![3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14158992.png)


![1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14159016.png)
